4-Morpholinobut-2-YN-1-OL

Description

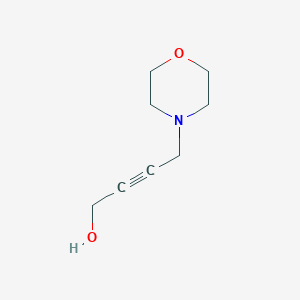

4-Morpholinobut-2-YN-1-OL is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) attached to a butynol backbone. The molecule contains three key functional groups: a hydroxyl (-OH) group, an alkyne (C≡C) bond, and the morpholine moiety. This combination confers unique physicochemical properties, including high polarity (due to the hydroxyl group) and reactivity (from the alkyne).

Properties

CAS No. |

4480-49-3 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

4-morpholin-4-ylbut-2-yn-1-ol |

InChI |

InChI=1S/C8H13NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h10H,3-8H2 |

InChI Key |

MQFAHVUKHILUOM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC#CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Morpholinobut-2-YN-1-OL can be contrasted with related morpholine-containing compounds and alkyne derivatives. Below is a comparative analysis based on molecular structure, reactivity, and applications:

Table 1: Key Properties of this compound and Analogues

Structural and Reactivity Comparisons

Morpholine vs. Alkyne Functionality: this compound: The alkyne group enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation. The hydroxyl group enhances water solubility compared to non-polar analogues like N-Phenylmorpholine . N-Phenylmorpholine: Lacks reactive groups like alkyne or hydroxyl, rendering it more lipophilic and suited for non-polar applications (e.g., solvent or corrosion inhibition) .

Pioglitazone Hydrochloride: Demonstrates the broader use of nitrogen-heterocyclic compounds (like morpholine) in pharmaceuticals, though its structure diverges significantly .

Synthetic Utility: The triple bond in this compound offers modularity for constructing complex molecules, unlike saturated morpholine derivatives (e.g., Imp.

Research Findings and Gaps

- Reactivity Studies: Alkyne-containing morpholine derivatives are understudied in the provided evidence.

- Stability: Hydroxyl groups in compounds like 1H-Indol-4-ol may confer susceptibility to oxidation, whereas the alkyne in this compound could increase stability under basic conditions .

- Industrial Applications: N-Phenylmorpholine’s use in corrosion inhibition suggests that this compound’s polarity might suit niche applications in aqueous-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.